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Compound of Interest

Compound Name: Aceclofenac ethyl ester

Cat. No.: B602129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aceclofenac ethyl ester, a prodrug of the non-steroidal anti-inflammatory drug (NSAID)

Aceclofenac, is a compound of significant interest in pharmaceutical research and

development.[1][2] As a prodrug, it is designed to improve the gastrointestinal tolerability of the

parent compound, Aceclofenac.[1] This technical guide provides a comprehensive overview of

the core physicochemical properties of Aceclofenac ethyl ester, essential for its development

as a potential therapeutic agent. The information presented herein is intended to support

researchers, scientists, and drug development professionals in their understanding and

utilization of this compound.

Chemical and Physical Properties
Aceclofenac ethyl ester, systematically named 2-[(2,6-Dichlorophenyl)amino]benzeneacetic

acid 2-ethoxy-2-oxoethyl ester, possesses the molecular formula C₁₈H₁₇Cl₂NO₄ and a

molecular weight of 382.24 g/mol .[2][3][4][5][6][7] Key physical and chemical data are

summarized in the tables below.

Table 1: General Physicochemical Properties of
Aceclofenac Ethyl Ester
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Property Value Reference(s)

Molecular Formula C₁₈H₁₇Cl₂NO₄ [2][3][4][5][6][7]

Molecular Weight 382.24 g/mol [2][3][4][5][6][7]

Melting Point 70.00 °C [5]

Appearance Solid [7]

Table 2: Predicted Physicochemical Properties of
Aceclofenac Ethyl Ester

Property Predicted Value Method/Software

pKa ~1.5 (secondary amine) ACD/Labs Percepta

logP ~4.5 ALOGPS 2.1

Note: Experimental data for pKa and logP of Aceclofenac ethyl ester are not readily available

in the reviewed literature. The provided values are predictions from computational models.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of physicochemical

properties. The following sections outline the methodologies for key experiments.

Synthesis of Aceclofenac Ethyl Ester
A reported method for the synthesis of Aceclofenac ethyl ester involves the direct ethylation

of Aceclofenac.[8]

Materials:

[[[2-[(2,6-dichlorophenyl) amino]phenyl]acetyl]oxy]acetic acid (Aceclofenac)

Potassium carbonate

Diethyl sulfate
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N,N-dimethylformamide (DMF)

Ice-cold water

Procedure:

Dissolve Aceclofenac in N,N-dimethylformamide.

Add potassium carbonate to the solution.

Slowly add diethyl sulfate to the mixture at room temperature.

Stir the reaction mixture for a specified duration.

Pour the reaction mixture into ice-cold water with continuous stirring to precipitate the

product.

Filter the precipitate and wash thoroughly with cooled water.

The crude product can be purified by recrystallization from a suitable solvent.

Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

A small, dry sample of Aceclofenac ethyl ester is finely powdered and packed into a

capillary tube.

The capillary tube is placed in a melting point apparatus.

The sample is heated at a controlled rate.

The temperature at which the substance first begins to melt and the temperature at which it

becomes completely liquid are recorded as the melting point range.

Solubility Determination
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The equilibrium solubility can be determined using the shake-flask method.

Procedure:

An excess amount of Aceclofenac ethyl ester is added to a known volume of the solvent of

interest (e.g., water, buffers of different pH, organic solvents).

The mixture is agitated in a shaker bath at a constant temperature until equilibrium is

reached (typically 24-48 hours).

The suspension is then filtered or centrifuged to separate the undissolved solid.

The concentration of Aceclofenac ethyl ester in the clear supernatant is quantified using a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

LogP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water can be determined as follows:

Procedure:

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then

allowing the phases to separate.

A known amount of Aceclofenac ethyl ester is dissolved in either the n-octanol or water

phase.

A known volume of this solution is then mixed with a known volume of the other phase.

The mixture is shaken until equilibrium is established.

The two phases are separated by centrifugation.

The concentration of the analyte in each phase is determined by a suitable analytical method

(e.g., HPLC-UV).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of

Aceclofenac ethyl ester.

Infrared (IR) Spectroscopy
The IR spectrum of Aceclofenac ethyl ester is expected to show characteristic absorption

bands for its functional groups. While a specific spectrum for the ethyl ester is not readily

available, the spectrum of the parent compound, Aceclofenac, provides valuable reference

points. Key expected peaks for the ethyl ester would include:

N-H stretching: around 3319 cm⁻¹

C=O stretching (ester): around 1716 cm⁻¹

Aromatic C=C stretching: around 1589 cm⁻¹

C-N stretching: around 1280 cm⁻¹

C-Cl stretching

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is crucial for confirming the structure. Based on the structure of

Aceclofenac ethyl ester, the following proton signals are expected:

Aromatic protons: Multiplets in the aromatic region.

-OCH₂CH₃ (ethyl ester): A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

-COCH₂O-: A singlet for the methylene protons.

Ar-CH₂-: A singlet for the methylene protons adjacent to the aromatic ring.

-NH-: A broad singlet.
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A notable difference in the ¹H-NMR spectra of aceclofenac and its esters is the presence of

additional signals corresponding to the ester group.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

For Aceclofenac ethyl ester (C₁₈H₁₇Cl₂NO₄), the expected molecular ion peak [M]⁺ would be

at m/z 381 (for the monoisotopic mass). The fragmentation pattern would likely involve the loss

of the ethoxy group, the entire ester side chain, and cleavage around the amide linkage. The

mass spectra of methyl and ethyl esters of the related compound diclofenac show their

respective molecular ions at significant relative abundances.[1]

Mechanism of Action and Signaling Pathway
Aceclofenac ethyl ester is a prodrug that is metabolized to Aceclofenac, which is the active

therapeutic agent.[9] The primary mechanism of action of Aceclofenac is the inhibition of

cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[9][10] COX

enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are

key mediators of inflammation, pain, and fever.[11] By inhibiting COX-2, Aceclofenac reduces

the synthesis of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic

effects.[9][11]
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Mechanism of Action of Aceclofenac

The diagram above illustrates the conversion of Aceclofenac ethyl ester to its active form,

Aceclofenac, and its subsequent inhibitory action on the COX-2 pathway, which is central to its

anti-inflammatory and analgesic effects.

Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and characterization of

Aceclofenac ethyl ester.
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This workflow provides a logical sequence of steps for the preparation and comprehensive

analysis of Aceclofenac ethyl ester, ensuring a thorough understanding of its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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